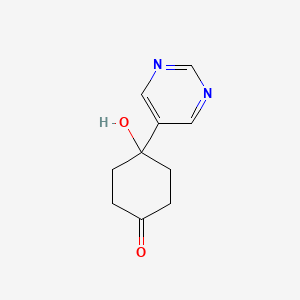

4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFXSVPGVNPBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodological Advancements for 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone

Strategic Approaches to the Cyclohexanone (B45756) Core Functionalization

The central challenge in synthesizing the target molecule lies in the precise installation of both a hydroxyl group and a pyrimidinyl substituent at the C4 position of the cyclohexanone ring.

The creation of the C-C bond between the cyclohexanone ring and the pyrimidine (B1678525) moiety is a critical step. Methodologies such as Grignard additions and Michael additions are prominent in this context. fiveable.meorganic-chemistry.org

Grignard Addition: This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone. organic-chemistry.orgwikipedia.org In a potential synthetic route, a pyrimidinylmagnesium halide (a Grignard reagent derived from a halopyrimidine) can be added to 1,4-cyclohexanedione. This reaction forms the tertiary alcohol and installs the pyrimidine ring in a single step. wikipedia.org To avoid side reactions, one of the ketone groups in 1,4-cyclohexanedione is often protected as a ketal before the Grignard reaction, followed by deprotection. The reactivity of Grignard reagents can be enhanced, and reaction conditions made milder, by using additives like zinc chloride (ZnCl2). nih.gov

Michael Additions: The Michael addition, or conjugate addition, provides an alternative route. wikipedia.org This method typically involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org For this synthesis, a suitable pyrimidinyl nucleophile could be added to cyclohex-2-en-1-one. This would place the pyrimidine ring at the C3 position. A subsequent oxidation or hydroxylation step would be required at the C4 position to yield the final product. Asymmetric variants of the Michael addition, often employing organocatalysis, can achieve high levels of stereocontrol, which is crucial for producing specific stereoisomers. nih.gov

Table 1: Comparison of C-C Bond Formation Methodologies at C4

| Feature | Grignard Addition | Michael Addition |

|---|---|---|

| Precursor | 1,4-Cyclohexanedione (or protected form) | Cyclohex-2-en-1-one |

| Reagent | Pyrimidinylmagnesium halide | Pyrimidinyl nucleophile (e.g., organocuprate) |

| Key Transformation | Nucleophilic addition to a carbonyl group organic-chemistry.org | 1,4-Conjugate addition to an enone wikipedia.org |

| Groups Introduced | Pyrimidinyl and hydroxyl group (simultaneously) | Pyrimidinyl group (requires subsequent hydroxylation) |

| Stereocontrol | Can be influenced by reagent and conditions, often follows Felkin-Anh model wikipedia.org | High stereoselectivity achievable with chiral catalysts nih.gov |

Introducing the hydroxyl group with specific stereochemistry is a key challenge. When the pyrimidinyl group is already in place, stereoselective hydroxylation of an enolate or a similar intermediate can be employed. A notable method involves the α-hydroxylation of nitriles, which can serve as precursors to ketones. tandfonline.comtandfonline.com This approach offers a pathway to cyanohydrins, which can then be further manipulated. tandfonline.comtandfonline.com The introduction of the ketone group is often accomplished by the oxidation of a secondary alcohol, a fundamental transformation in organic synthesis. libretexts.org

Factors influencing the stereoselectivity of nucleophilic additions to cyclohexanone rings are well-studied. Small nucleophiles tend to favor axial attack, while bulkier reagents prefer equatorial attack. acs.org The conformational state of the ring, whether it is in a chair or a twist-boat conformation, also plays a crucial role in determining the facial selectivity of the reaction. acs.org

The conversion of a cyclohexanol precursor to the final cyclohexanone product is a common and essential step in many synthetic routes. This oxidation of a secondary alcohol to a ketone can be achieved using a variety of oxidizing agents. qiboch.comnih.gov

Chromium-based reagents, such as chromic acid (H₂CrO₄) generated from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), are effective for this transformation. libretexts.orgqiboch.com Another common method involves using sodium dichromate with sulfuric acid. acs.org More environmentally friendly methods utilize reagents like sodium hypochlorite (NaOCl, household bleach) in the presence of acetic acid. gravitywaves.com The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation.

Table 2: Common Oxidizing Agents for Cyclohexanol to Cyclohexanone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | CrO₃, H₂SO₄, Acetone | High yield, readily available qiboch.com | Toxic and corrosive chromium waste qiboch.com |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O | Effective and relatively inexpensive acs.org | Generates chromium waste |

| Sodium Hypochlorite (NaOCl) | CH₃COOH | Inexpensive, environmentally benign | Can lead to α-halogenation if not controlled gravitywaves.com |

| TPAP/NMO | N-Methylmorpholine N-oxide, Tetrapropylammonium perruthenate | Mild conditions, high selectivity | Reagents can be expensive |

Pyrimidine Ring Incorporation Strategies

An alternative to attaching a pre-formed pyrimidine ring is to construct it directly on the functionalized cyclohexanone scaffold. This can be achieved through cross-coupling reactions or by building the heterocyclic ring from acyclic precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic and heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone, this could involve reacting 5-bromopyrimidine with a boronic acid derivative of 4-hydroxycyclohexanone. A variety of palladium catalysts, such as Pd(PPh₃)₄, can be used. nih.govmdpi.com The reaction is known for its high tolerance of functional groups. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This could be used to attach a pyrimidinyl group to a cyclohexenone precursor, which would then require further functionalization to introduce the hydroxyl group. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Incorporation

| Reaction | Substrate 1 | Substrate 2 | Catalyst/Base | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyrimidine (e.g., 5-bromopyrimidine) | Cyclohexanone-4-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ tandfonline.com | High functional group tolerance, versatile researchgate.net |

| Heck | Halopyrimidine | Cyclohexenone | Pd(OAc)₂ / Et₃N wikipedia.org | Forms a C-C bond with an alkene organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient way to construct complex heterocyclic rings like pyrimidine. bohrium.comacs.org

Pinner Synthesis: The classical Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.comresearchgate.net To apply this to the target molecule, a cyclohexanone precursor functionalized with a 1,3-dicarbonyl equivalent at the C4 position would be required. This precursor would then be cyclized with an appropriate amidine to form the pyrimidine ring. slideshare.netchemtube3d.com Studies using 13C NMR have helped to elucidate the mechanistic pathways and identify intermediates in these reactions. cdnsciencepub.com

Modern advancements have led to the development of sustainable MCRs. For instance, iridium-catalyzed reactions can synthesize pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgfigshare.comnih.gov This approach is highly atom-economical and regioselective. acs.orgfigshare.com Such methods represent the cutting edge of pyrimidine synthesis and could be adapted for the construction of this compound. organic-chemistry.org

Condensation Reactions for Pyrimidine Moiety Elaboration

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with condensation reactions being the most prevalent method. The synthesis of pyrimidines typically involves the reaction of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon unit possessing electrophilic sites at the 1 and 3 positions bu.edu.eg.

One of the most widely utilized approaches is the principal synthesis, which involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an amidine. For the elaboration of the pyrimidine moiety in a molecule like this compound, a retrosynthetic analysis would suggest two primary strategies:

Pre-functionalized Pyrimidine: Coupling a pre-formed pyrimidine ring, functionalized with a nucleophilic or electrophilic group at the 5-position, with a suitable cyclohexanone derivative.

De Novo Pyrimidine Synthesis: Building the pyrimidine ring onto a cyclohexanone scaffold that already contains a part of the necessary carbon framework.

A common and versatile method for pyrimidine synthesis is the three-component coupling reaction. For instance, various 4,5-disubstituted pyrimidine derivatives can be synthesized in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂ organic-chemistry.org. Another approach involves the tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I, which tolerates a wide range of functional groups organic-chemistry.org.

While direct literature on the specific condensation for this compound is sparse, analogous reactions provide a clear blueprint. For example, the Claisen-Schmidt condensation is employed to synthesize pyridinyl and other heterocyclic derivatives from 4-hydroxycyclohexanone and the corresponding aldehydes researchgate.net. This suggests that a pyrimidine-5-carbaldehyde could similarly be condensed with 4-hydroxycyclohexanone.

Table 1: Selected General Condensation Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ketones, Aldehydes, or Esters + Amidines | TEMPO, Iron(II)-complex | Polysubstituted Pyrimidines | organic-chemistry.org |

| Functionalized Enamines + Triethyl Orthoformate + Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines | organic-chemistry.org |

| Ketones + NH₄OAc + N,N-dimethylformamide dimethyl acetal | NH₄I | Substituted Pyrimidines | organic-chemistry.org |

| 4-Hydroxycyclohexanone + Pyridincarbaldehyde | Base or Acid (Claisen-Schmidt) | 2,6-bis(pyridinylidene)-4-hydroxycyclohexanones | researchgate.net |

Protecting Group Chemistry in the Synthesis of this compound

In the multistep synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. The synthesis of this compound, which contains both a hydroxyl and a ketone group, would likely necessitate a carefully planned protecting group strategy uchicago.edu.

The tertiary hydroxyl group is susceptible to oxidation and can act as a nucleophile, while the ketone carbonyl group is electrophilic and can undergo undesired additions or act as a site for enolization. The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others or the rest of the molecule uchicago.edu.

Potential Protecting Group Strategies:

Protection of the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., silyl ethers like TBDMS or TES), which are stable under a wide range of non-acidic conditions and can be selectively removed with fluoride reagents. In the synthesis of related chiral 4-alkyl-4-hydroxycyclohexenones, silyl ethers are employed for protection nih.gov.

Protection of the Ketone Group: The ketone is commonly protected as a ketal or acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. Ketal formation renders the carbonyl carbon non-electrophilic. This strategy is seen in the synthesis of 4-hydroxycyclohexanone itself, where 1,4-dioxaspiro[4.5]decan-8-one serves as a protected precursor chemicalbook.com.

During the elaboration of the pyrimidine ring, which may involve strongly basic or organometallic reagents, both the hydroxyl and keto groups would likely require protection. For example, if a Grignard or organolithium reagent derived from a 5-halopyrimidine were to be added to the cyclohexanone core, the hydroxyl group would first need to be protected to prevent acid-base quenching of the reagent. Subsequently, the newly formed tertiary alcohol could be deprotected or carried through to the final product.

Table 2: Common Protecting Groups for Hydroxyl and Ketone Functions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF), Acid |

| Hydroxyl | Triethylsilyl ether | TES | Fluoride ions, Acid |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Ketone | Ethylene ketal | - | Aqueous Acid |

| Ketone | Dimethyl ketal | - | Aqueous Acid |

Chemoenzymatic and Biocatalytic Routes Towards Chiral this compound Analogues

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. Chemoenzymatic and biocatalytic routes offer powerful strategies for introducing chirality with high selectivity under mild conditions. For analogues of this compound, the stereocenter at the C4 position is a prime target for such methods.

Enzymatic Asymmetric Reduction:

A key strategy involves the asymmetric reduction of a prochiral precursor ketone. Oxidoreductases, particularly ketoreductases (KREDs), are highly effective for this transformation. These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), can deliver a hydride to one face of the carbonyl group with high enantioselectivity nih.gov.

A notable example is the two-step enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This process utilizes two distinct enzymes:

Old Yellow Enzyme (OYE): To stereoselectively reduce a carbon-carbon double bond.

Levodione Reductase: To reduce a carbonyl group at the C-4 position to the corresponding alcohol with high stereospecificity nih.govresearchgate.net.

This system demonstrates the feasibility of producing specific stereoisomers of 4-hydroxycyclohexanone derivatives. A similar enzymatic reduction could be applied to a precursor like 4-(5-pyrimidinyl)cyclohexane-1,4-dione to generate the chiral tertiary alcohol.

Kinetic Resolution:

Another approach is the kinetic resolution of a racemic mixture of this compound. Lipases are commonly used for this purpose, selectively acylating one enantiomer of an alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. This has been successfully applied to resolve polyfunctionalized cyclohexanes, which are precursors to chiral 4-hydroxy-2-cyclohexenone researchgate.net.

Table 3: Biocatalytic Approaches for Chiral Hydroxycyclohexanone Synthesis

| Biocatalytic Method | Enzyme Class | Precursor Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) / Dehydrogenase | Prochiral ketone | Chiral secondary or tertiary alcohol | High enantioselectivity, cofactor regeneration systems | nih.govnih.govresearchgate.net |

| Dynamic Kinetic Resolution | Hydrolase (e.g., Lipase) + Metal Catalyst | Racemic alcohol | Enantiopure alcohol or ester | Theoretical 100% yield of a single enantiomer | researchgate.net |

| Enantioselective Acetylation | Lipase (e.g., Candida antarctica Lipase B) | Racemic alcohol | Enantiopure alcohol and its acetylated enantiomer | Efficient separation of enantiomers | researchgate.net |

These chemoenzymatic and biocatalytic strategies represent the cutting edge of synthetic chemistry, providing environmentally benign and highly selective pathways to chiral molecules that are difficult to access through traditional chemical methods. The application of these techniques to the synthesis of this compound analogues holds significant promise for future research and development.

Chemical Reactivity and Mechanistic Transformations of 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone

Reactivity of the Cyclohexanone (B45756) Moiety

The cyclohexanone portion of the molecule contains a reactive carbonyl group, a tertiary hydroxyl group, and acidic protons on the carbons alpha to the carbonyl, making it a hub for various chemical modifications.

Carbonyl Group Reactions (e.g., Aldol (B89426) Condensations, Nucleophilic Additions, Schiff Base Formation)

The ketone's carbonyl group is a primary site for nucleophilic attack and condensation reactions.

Aldol Condensations: The carbonyl group can undergo both self-condensation and crossed-aldol condensations with other enolizable aldehydes or ketones. These reactions are typically catalyzed by either acid or base. In a base-catalyzed reaction, a catalytic amount of base abstracts an alpha-proton to form an enolate, which then acts as a nucleophile. For instance, in a crossed-aldol condensation with an aromatic aldehyde, the enolate of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone would attack the aldehyde carbonyl, followed by dehydration to yield an α,β-unsaturated ketone. This type of reaction is foundational in carbon-carbon bond formation.

Nucleophilic Additions: A wide array of nucleophiles can add to the carbonyl carbon. Grignard reagents (R-MgX) and organolithium compounds (R-Li), for example, will attack the carbonyl to form a tertiary alcohol after an aqueous workup. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 4-(5-pyrimidinyl)cyclohexane-1,4-diol.

Schiff Base Formation: The carbonyl group can react with primary amines to form an imine, also known as a Schiff base. This reaction typically requires acid catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. The formation of pyrimidine (B1678525) Schiff bases is a known synthetic route, highlighting the utility of this transformation.

| Reaction Type | Reagents | Product Type |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base Catalyst | α,β-Unsaturated Ketone |

| Nucleophilic Addition | Grignard Reagent (R-MgX), Organolithium (R-Li) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Schiff Base Formation | Primary Amine (R-NH₂), Acid Catalyst | Imine (Schiff Base) |

Hydroxyl Group Transformations (e.g., Esterification, Etherification, Oxidation, Reduction)

The tertiary hydroxyl group on the cyclohexanone ring can also be a site for various chemical modifications.

Esterification and Etherification: The hydroxyl group can be converted into an ester through reaction with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification). Etherification can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation and Reduction: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under standard conditions. Conversely, it is not reducible. However, the ketone functionality can be reduced to a secondary alcohol as mentioned previously.

| Transformation | Reagents | Product Type |

| Esterification | Acyl Chloride, Carboxylic Acid (with acid catalyst) | Ester |

| Etherification | Strong Base, Alkyl Halide | Ether |

Alpha-Proton Reactivity and Enolization Processes

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate. In contrast, a smaller, weaker base at higher temperatures allows for equilibration and favors the formation of the more substituted (thermodynamic) enolate. This enolate can then participate in a variety of reactions, including alkylation and acylation.

Reactivity of the Pyrimidine Substituent

The pyrimidine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, substitution is possible, and it preferentially occurs at the C-5 position, which is the most electron-rich carbon in the ring. The presence of activating groups on the pyrimidine ring can facilitate this type of reaction. In the case of this compound, the cyclohexanone substituent is not a strong activating group, so forcing conditions would likely be required for electrophilic substitution on the pyrimidine ring.

Metal-Catalyzed Transformations Involving the Pyrimidine Moiety

The pyrimidine ring of this compound is an electron-deficient heteroaromatic system, making it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyrimidine core. The primary reactions applicable to the pyrimidine moiety include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H bond activation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or pseudohalide. For the pyrimidine ring to participate in this reaction, it would typically need to be halogenated, for instance at the 2, 4, or 6 positions. The reactivity of halogenated pyrimidines in Suzuki coupling is well-documented. mdpi.com Given the electron-deficient nature of the pyrimidine ring, it is generally more reactive than analogous benzene (B151609) halides. mdpi.com The reaction mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, and microwave-assisted procedures have been shown to be highly efficient. bohrium.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, this would require a halogenated derivative of this compound. The pyrimidine nucleus has been successfully employed in Sonogashira couplings, highlighting its utility in the synthesis of complex molecules. wikipedia.orgnih.govrsc.orgresearchgate.net The reaction proceeds under mild conditions and is tolerant of various functional groups. wikipedia.org Microwave-assisted Sonogashira couplings on pyrimidine derivatives have also been reported to be effective. electronicsandbooks.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org A halogenated this compound could be coupled with a wide range of primary and secondary amines. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include various heterocyclic substrates, including pyrimidines. researchgate.netnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

C-H Bond Activation: More recently, direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govresearchgate.net The pyrimidine ring can direct the regioselective activation of C-H bonds. researchgate.netrsc.orgacs.org For this compound, direct C-H arylation at positions 2, 4, or 6 of the pyrimidine ring could potentially be achieved using a palladium catalyst and a suitable directing group or under specific reaction conditions.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-chloro-pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-phenyl-pyrimidine | 85 |

| Sonogashira | 5-iodo-pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 5-(phenylethynyl)-pyrimidine | 92 |

| Buchwald-Hartwig | 2-bromo-pyrimidine | Aniline | Pd₂(dba)₃/Xantphos | N-phenylpyrimidin-2-amine | 78 |

| C-H Arylation | Pyrimidine | Iodobenzene | Pd(OAc)₂ | 2-phenyl-pyrimidine | 65 |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a network of intermolecular and intramolecular interactions, primarily hydrogen bonding and steric effects. These non-covalent forces dictate the molecule's conformation, stability, and the accessibility of its reactive sites.

Hydrogen Bonding: The structure of this compound contains several hydrogen bond donors and acceptors. The hydroxyl group on the cyclohexanone ring is a potent hydrogen bond donor, while the oxygen of the carbonyl group and the two nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In the solid state and in solution, it is expected that strong intermolecular hydrogen bonds of the O-H···N and O-H···O=C types will be present. The hydroxyl group of one molecule can form a hydrogen bond with one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule. Computational studies on pyrimidine-water complexes have demonstrated the favorability of such interactions. jocpr.com Similarly, the hydroxyl group can interact with the carbonyl oxygen of another molecule. These interactions can lead to the formation of dimers or larger supramolecular assemblies, influencing the molecule's physical properties such as melting point and solubility.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the hydroxyl group and one of the nitrogen atoms of the pyrimidine ring. The feasibility of this interaction depends on the conformational flexibility of the molecule and the resulting geometry of the potential hydrogen bond. mdpi.comnih.gov The formation of an intramolecular hydrogen bond would create a cyclic structure, which could enhance the molecule's stability and influence its reactivity by altering the electron density and accessibility of the involved functional groups. nih.gov Computational studies on related systems have been used to investigate the strength and nature of such intramolecular hydrogen bonds. acs.orgresearchgate.net

| Donor-H···Acceptor | Typical D-H···A Angle (°) | Typical H···A Distance (Å) | Typical Bond Energy (kcal/mol) |

|---|---|---|---|

| O-H···N | 150-180 | 1.8-2.2 | 3-9 |

| O-H···O | 150-180 | 1.5-2.0 | 4-10 |

| C-H···N | 120-160 | 2.2-2.8 | 1-4 |

| C-H···O | 120-160 | 2.1-2.7 | 1-4 |

Steric Effects: The three-dimensional arrangement of the atoms in this compound gives rise to steric effects that play a crucial role in determining its conformational preferences and reactivity. The cyclohexanone ring typically adopts a chair conformation to minimize torsional and steric strain. pressbooks.publibretexts.org

The substituents on the cyclohexanone ring, the hydroxyl group and the pyrimidinyl group, can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by the steric bulk of the substituents. pressbooks.publibretexts.orgopenstax.org Generally, larger substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org In the case of this compound, the pyrimidinyl group is sterically more demanding than the hydroxyl group. Therefore, the conformer with the pyrimidinyl group in the equatorial position is expected to be more stable.

The orientation of the pyrimidinyl ring relative to the cyclohexanone ring will also be influenced by steric hindrance. The rotation around the C-C bond connecting the two rings may be restricted to minimize steric clashes between the hydrogen atoms on the pyrimidine ring and the cyclohexanone ring. These conformational constraints can affect the accessibility of the nitrogen atoms on the pyrimidine ring for reactions and intermolecular interactions.

Advanced Structural Elucidation and Conformational Analysis of 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone

Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecule's connectivity, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the stereochemical relationships within the molecule can be definitively assigned.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals include those for the pyrimidinyl protons and the protons on the cyclohexanone (B45756) ring. The multiplicity and coupling constants of the cyclohexanone protons are particularly informative for determining their axial or equatorial orientation, which in turn defines the conformation of the ring.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The chemical shifts of the carbonyl carbon, the quaternary carbon bearing the hydroxyl and pyrimidinyl groups, and the remaining methylene (B1212753) carbons of the cyclohexanone ring are characteristic. For instance, in related cyclohexanone derivatives, the carbonyl carbon (C=O) typically appears around δ 190-210 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the cyclohexanone ring. HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering crucial insights into the spatial proximity of different groups and confirming stereochemical assignments.

Table 1: Representative NMR Data for Substituted Cyclohexanone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 1.5 - 3.5 | Cyclohexanone ring protons |

| 7.0 - 9.0 | Pyrimidinyl protons | |

| ¹³C | 20 - 40 | Methylene carbons (C-2, C-3, C-5, C-6) |

| 60 - 80 | Quaternary carbon (C-4) | |

| 140 - 160 | Pyrimidinyl carbons | |

| 190 - 210 | Carbonyl carbon (C-1) |

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound and analyzing its vibrational modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C-N stretching vibrations of the pyrimidine (B1678525) ring are often more intense in the Raman spectrum. The symmetric vibrations of the cyclohexanone ring can also be effectively probed. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.govustc.edu.cn

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (pyrimidine) | Stretching | 3000 - 3100 |

| C-H (cyclohexane) | Stretching | 2850 - 3000 |

| C=O | Stretching | ~1715 (strong) |

| C=N, C=C (pyrimidine) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1050 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. libretexts.org

For this compound, the pyrimidine ring constitutes the primary chromophore. It is expected to exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. lumenlearning.com The carbonyl group of the cyclohexanone ring also possesses a chromophore, which can undergo a weaker n → π* transition at a longer wavelength, typically in the 270-300 nm range. masterorganicchemistry.com The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the pyrimidine ring. The lack of extended conjugation between the pyrimidine ring and the cyclohexanone ring means that significant bathochromic (red) shifts are not expected. lumenlearning.com

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI-MS) would be suitable for determining the accurate mass of the molecule, allowing for the confirmation of its elemental composition. nih.gov

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in a predictable manner. nih.gov Key fragmentation pathways for cyclohexanone derivatives often involve α-cleavage adjacent to the carbonyl group. mdpi.com For the title compound, fragmentation could be initiated by the loss of a water molecule from the hydroxyl group, or cleavage of the bond between the cyclohexanone ring and the pyrimidine moiety. The fragmentation pattern of the pyrimidine ring itself can also provide valuable structural confirmation. arkat-usa.org Analyzing these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within this compound. redalyc.org

Crucially, X-ray analysis would reveal the solid-state conformation of the cyclohexanone ring, confirming whether it adopts a chair, boat, or twist-boat conformation. nih.gov It would also elucidate the relative orientation of the hydroxyl and pyrimidinyl substituents. Furthermore, this method provides invaluable information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between pyrimidine rings of adjacent molecules. nih.govnih.gov These interactions are fundamental to the physical properties of the compound in its solid form.

Conformational Dynamics of the Cyclohexanone Ring

The cyclohexanone ring is not static and can undergo conformational changes, most notably the ring flip between two chair conformations. nih.gov For a 4-substituted cyclohexanone, the substituent can occupy either an axial or an equatorial position. libretexts.org

In the case of this compound, the presence of two substituents at the C4 position complicates this dynamic. The relative steric bulk of the hydroxyl and pyrimidinyl groups will influence the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org However, with two substituents on the same carbon, one must be axial if the other is equatorial in a standard chair conformation. The interplay between the sizes of the hydroxyl and pyrimidinyl groups will dictate the preferred conformation. Computational modeling and variable-temperature NMR studies could provide further insight into the energy barriers and population of different conformers in solution. nih.gov The chair conformation is generally the most stable for six-membered rings. nih.gov

Chair-Chair Interconversion and Ring Inversion Barriers

The cyclohexanone ring, like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize angle and torsional strain. This chair conformation is not static but undergoes a dynamic process of ring inversion, or chair-chair interconversion, passing through higher-energy twist-boat and boat conformations. The energy barrier to this process is a critical parameter that defines the conformational flexibility of the ring. For cyclohexane, this barrier is approximately 10-11 kcal/mol.

The interconversion process for this compound involves the simultaneous movement of the hydroxyl and pyrimidinyl groups between axial and equatorial-like positions. Given that in a 4,4-disubstituted cyclohexane one substituent is axial and the other is equatorial in each chair conformation, the relative stability of the two chair conformers will depend on the A-values of the hydroxyl and pyrimidinyl groups.

Table 1: Representative Ring Inversion Barriers for Substituted Cyclohexanes

| Compound | Method | Barrier (kcal/mol) |

| Cyclohexane | NMR Spectroscopy | ~10.5 |

| cis-1,2-Cyclohexanecarboxamide | DFT Calculation | 10.49 |

| trans-1,2-Cyclohexanecarboxamide | DFT Calculation | 6.26 |

Note: This table provides general values for comparison as specific data for this compound is not available.

Stereoelectronic Effects and A-Values of Substituents

The conformational equilibrium in monosubstituted cyclohexanes is governed by the preference of the substituent to occupy the more sterically favorable equatorial position. This preference is quantified by the conformational free energy difference, known as the A-value (ΔG° = Gaxial - Gequatorial). wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

For this compound, we must consider the A-values for both the hydroxyl (-OH) and the 5-pyrimidinyl groups. The A-value for a hydroxyl group is approximately 0.9 kcal/mol, indicating a moderate preference for the equatorial position. However, an experimentally determined A-value for the 5-pyrimidinyl group is not available. To estimate its steric demand, we can compare it to similar aromatic substituents. The A-value for a phenyl group is approximately 3.0 kcal/mol, which reflects significant steric hindrance in the axial position due to interactions with the syn-axial hydrogens.

The pyrimidinyl group, being a heteroaromatic ring, will also experience steric interactions. Furthermore, electronic effects can play a role. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can influence the conformational preference through dipole-dipole interactions with the carbonyl group of the cyclohexanone ring.

In the case of this compound, the two chair conformers would have either the hydroxyl group in an axial position and the pyrimidinyl group in an equatorial position, or vice versa. The equilibrium will favor the conformer where the substituent with the larger A-value occupies the equatorial position. Given the larger size of the pyrimidinyl ring compared to the hydroxyl group, it is highly probable that the pyrimidinyl group has a significantly larger A-value. Consequently, the predominant conformation is expected to be the one with the 5-pyrimidinyl group in the equatorial position and the hydroxyl group in the axial position.

Table 2: A-Values for Selected Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9 |

| -CH₃ | 1.74 |

| -Phenyl | ~3.0 |

| -t-Butyl | > 4.5 |

Note: The A-value for the 5-pyrimidinyl group is not experimentally determined and is expected to be comparable to or larger than that of the phenyl group.

Intramolecular Hydrogen Bonding Influences on Conformation and Stability

The presence of a hydroxyl group (a hydrogen bond donor) and both a carbonyl group and a pyrimidine ring (containing nitrogen atoms as hydrogen bond acceptors) within the same molecule raises the possibility of intramolecular hydrogen bonding. Such an interaction can significantly influence the conformational equilibrium by stabilizing a particular conformer.

Two primary intramolecular hydrogen bonds are conceivable in this compound:

O-H···N (Pyrimidine): A hydrogen bond can form between the hydroxyl proton and one of the nitrogen atoms of the pyrimidine ring. The feasibility of this interaction depends on the orientation of the pyrimidine ring relative to the cyclohexanone core.

O-H···O=C (Ketone): A hydrogen bond could also potentially form between the hydroxyl proton and the carbonyl oxygen of the cyclohexanone ring.

The formation of an intramolecular hydrogen bond requires a favorable spatial arrangement of the donor and acceptor groups. In the conformer with an axial hydroxyl group, the hydroxyl proton is oriented in a way that could facilitate hydrogen bonding with the equatorial pyrimidinyl group, depending on the rotational conformation of the pyrimidine ring. Conversely, an equatorial hydroxyl group might be less favorably positioned for such an interaction.

Pyrimidine Ring Conformation and Orientation Relative to the Cyclohexanone Core

The rotational freedom around the single bond connecting the C4 of the cyclohexanone ring and the C5 of the pyrimidine ring introduces another layer of conformational complexity. The relative orientation of the two rings is defined by the dihedral angle around this C-C bond. The rotational barrier is influenced by steric hindrance between the ortho-hydrogens of the pyrimidine ring and the cyclohexanone ring, as well as by electronic effects such as conjugation.

In biaryl systems, the rotational barrier and the preferred dihedral angle are a balance between steric repulsion, which disfavors planar conformations, and resonance stabilization, which favors planarity. nih.gov Computational studies on various biaryl and heteroaryl-aryl systems have shown that the energy profile of rotation can have significant barriers. nih.govresearchgate.net For this compound, steric interactions between the hydrogens at the 4 and 6 positions of the pyrimidine ring and the axial hydrogens at C2 and C6 of the cyclohexanone ring would likely lead to a non-planar arrangement of the two rings.

The preferred orientation of the pyrimidine ring will also be coupled with the potential for intramolecular hydrogen bonding. A specific rotational conformation might be required to bring the pyrimidine nitrogen into close proximity with the hydroxyl proton, thereby stabilizing that particular orientation. The exact rotational energy profile and the most stable orientation would require detailed computational modeling or advanced NMR spectroscopic studies, which are not currently available for this specific molecule.

Computational and Theoretical Investigations of 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. mdpi.com DFT methods, such as B3LYP, are often used to determine the optimized geometry and vibrational frequencies of related compounds. researchgate.netresearchgate.net For 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone, these calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable form.

Ab initio methods, while computationally more intensive, can provide highly accurate results for electronic properties. These calculations would be crucial for understanding the behavior of the molecule in its excited states, which is important for predicting its photochemical properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that can be calculated to determine the molecule's chemical reactivity and stability. mdpi.com

Table 1: Illustrative Data from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| Ground State Energy | Value in Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's polarity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, an MEP analysis would identify the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic).

Typically, regions around electronegative atoms like oxygen and nitrogen would show negative potential (red and yellow areas), indicating sites susceptible to electrophilic attack. Conversely, regions around hydrogen atoms attached to electronegative atoms would exhibit positive potential (blue areas), marking them as sites for nucleophilic attack. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

The analysis of donor-acceptor interactions within the NBO framework can reveal the stabilizing effects of electron delocalization. rsc.org For instance, it can highlight the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds.

Table 2: Illustrative NBO Analysis Data

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| O (hydroxyl) | -0.7 to -0.8 | sp² or sp³ |

| O (carbonyl) | -0.5 to -0.6 | sp² |

| N (pyrimidine) | -0.4 to -0.5 | sp² |

| C (carbonyl) | +0.5 to +0.6 | sp² |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexanone (B45756) ring can adopt various conformations, such as chair and boat forms, and the orientation of the pyrimidinyl and hydroxyl groups can also vary. MD simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, these simulations can incorporate solvent effects, providing a more realistic model of the molecule's behavior in solution. mdpi.com By simulating the molecule in a box of water or another solvent, it is possible to study how solvent molecules interact with different parts of the solute and influence its conformation and dynamics.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, theoretical studies could investigate the mechanism of the reduction of the ketone group or the substitution reactions on the pyrimidine (B1678525) ring. These calculations would provide detailed information about the geometry of the transition states and the energetic profile of the entire reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. researchgate.netnih.gov If a series of compounds related to this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed to correlate their structural features with their activity.

These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. By identifying the descriptors that are most important for the activity, QSAR studies can provide valuable mechanistic insights and guide the design of new, more potent compounds. researchgate.netnih.gov

Mechanistic Insights into Biological Interactions of 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone and Its Analogues

Structure-Activity Relationships (SAR) Focused on Molecular Mechanisms

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effects on its biological activity, key molecular features responsible for its mechanism of action can be identified.

For pyrimidine (B1678525) and pyridine (B92270) derivatives, SAR studies have consistently shown that the nature and position of substituents on the heterocyclic rings are critical for their biological activity. researchgate.netnih.gov For instance, the introduction of hydroxyl (-OH), methoxy (B1213986) (-OMe), or amino (-NH2) groups can significantly enhance the antiproliferative activity of pyridine derivatives in certain cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms can sometimes diminish activity. nih.gov

In the context of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone, the following molecular features are likely to be important:

The Pyrimidine Ring: This is a key pharmacophore, and its electronic properties can be modulated by substituents.

The Cyclohexanone (B45756) Ring: This provides a rigid scaffold and presents the hydroxyl and carbonyl groups in a specific spatial orientation.

The Hydroxyl Group: This can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets. Its position at the 4-position of the cyclohexanone ring is specific.

The Linkage between the Rings: The direct connection between the pyrimidine and cyclohexanone rings determines their relative orientation.

The presence of a chiral center at the 4-position of the cyclohexanone ring in this compound means that it can exist as two enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. The stereochemistry of related hydroxycyclohexanone derivatives has been shown to be crucial for their biological effects.

Cellular Pathway Modulation at the Molecular Level (e.g., inhibition of specific enzymatic pathways)

The molecular mechanism of action for this compound and its analogues is primarily centered on the inhibition of specific enzymatic pathways, with a significant body of research pointing towards the modulation of the p38 mitogen-activated protein (MAP) kinase signaling cascade. This pathway is a key regulator of inflammatory responses in cells.

Extensive studies on compounds possessing a pyrimidinyl moiety, structurally similar to this compound, have identified them as potent inhibitors of p38 MAP kinase. nih.govnih.gov This enzyme is a serine/threonine kinase that plays a pivotal role in the synthesis and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins. medchemexpress.com The inhibition of the p38 MAP kinase pathway is a well-established therapeutic strategy for a range of inflammatory diseases. nih.gov

The inhibitory action of these pyrimidinyl-containing compounds typically occurs through competitive binding at the ATP-binding pocket of the p38 kinase. nih.gov By occupying this site, the inhibitor molecule prevents the binding of ATP, which is essential for the kinase's catalytic activity. This, in turn, blocks the phosphorylation of downstream substrates, effectively halting the signal transduction cascade that leads to an inflammatory response.

Research on a series of N-1-cycloalkyl-4-aryl-5-(pyrimidin-4-yl)imidazole inhibitors of p38 kinase has underscored the significance of cyclic substituents, such as a cyclohexan-4-ol group, in enhancing the inhibitory potency and oral activity of these compounds. nih.gov The presence of a hydroxylated cyclohexyl ring, as is found in this compound, is a structural feature that contributes to the binding affinity of these inhibitors to the p38 kinase. nih.gov Furthermore, these classes of inhibitors have demonstrated a high degree of selectivity for p38 kinase over other related protein kinases. nih.gov

While specific enzymatic inhibition data for this compound is not extensively detailed in the available literature, the inhibitory activities of closely related analogues provide a strong indication of its likely biological function. The table below presents data for a representative p38 MAP kinase inhibitor that shares key structural motifs with the compound of interest.

Interactive Data Table: p38 MAP Kinase Inhibition by an Analogous Compound

| Compound Name | Structure | Target Enzyme | IC50 (nM) |

| SB 202190 | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole | p38 MAP Kinase | 50 |

This table presents inhibitory data for a well-characterized p38 MAP kinase inhibitor with a similar pharmacophore to pyrimidinyl-containing inhibitors to illustrate the potency of this class of compounds. nih.gov

The potent and selective inhibition of p38 MAP kinase by these structurally related compounds strongly suggests that this compound modulates cellular functions primarily through the attenuation of this key inflammatory pathway at the molecular level.

Applications of 4 Hydroxy 4 5 Pyrimidinyl Cyclohexanone As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone as a precursor is prominently demonstrated in the synthesis of potent inhibitors for Aurora kinases, a family of enzymes crucial for cell cycle regulation. Its structure is ideally suited for creating complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are investigated for their therapeutic potential.

A key synthetic application involves its role as a starting material for a series of spirocyclic pyrrolopyrimidine derivatives. In a documented synthetic route, this compound undergoes a multi-step transformation to yield these complex molecules. The initial step involves a reaction that leverages the hydroxyl and ketone groups to form a spirocyclic intermediate.

The general reaction scheme begins with the acid-catalyzed reaction of this compound with 2-amino-3-cyanopyrrole. This condensation and subsequent cyclization reaction forms a key spiro[cyclohexane-1,7'-pyrrolo[2,3-d]pyrimidin]-4-one intermediate. This transformation is pivotal as it establishes the core spirocyclic framework of the target molecules. The pyrimidine (B1678525) ring from the initial building block becomes an integral part of the final fused heterocyclic system.

An illustrative synthesis is outlined below:

| Step | Reactant(s) | Reagent(s) / Conditions | Product | Purpose |

| 1 | This compound | 2-Amino-3-cyanopyrrole derivative, Acetic Acid | Spiro[cyclohexane-1,7'-pyrrolo[2,3-d]pyrimidin]-4-one intermediate | Formation of the core spirocyclic heterocyclic system. |

| 2 | Spirocyclic intermediate from Step 1 | N-Bromosuccinimide (NBS) | Brominated spirocyclic intermediate | Halogenation to introduce a reactive handle for further modification. |

| 3 | Brominated intermediate from Step 2 | Various amines or other nucleophiles, Palladium catalyst | Final complex pyrrolo[2,3-d]pyrimidine derivatives | Introduction of diverse substituents to explore structure-activity relationships (SAR). |

This synthetic strategy highlights how this compound serves as a crucial precursor. The cyclohexanone (B45756) portion provides the backbone for the spirocycle, while the pyrimidine group is incorporated into the final pharmacologically active core, leading to the creation of complex molecules with potential therapeutic applications as Aurora kinase inhibitors.

Scaffold for Derivatization in Chemical Library Synthesis for Mechanistic Research

The molecular structure of this compound makes it an effective scaffold for the synthesis of chemical libraries aimed at mechanistic research and drug discovery. A scaffold in this context is a core molecular structure that can be systematically modified at various positions to generate a collection, or "library," of related compounds. These libraries are then screened to study how structural changes affect biological activity, a process known as Structure-Activity Relationship (SAR) analysis.

The pyrimidine ring is recognized in medicinal chemistry as a "privileged scaffold". nih.gov This means it is a recurring structural motif found in many biologically active compounds and approved drugs, often interacting with key biological targets like protein kinases. nih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of endogenous molecules like adenine (B156593) in ATP binding sites of kinases. nih.gov

The this compound scaffold offers several points for chemical diversification:

The Ketone Group: The carbonyl group on the cyclohexanone ring can be subjected to various reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce a wide range of substituents.

The Pyrimidine Ring: While the pyrimidine ring itself is often the core pharmacophore, it can be substituted if the synthesis starts with a pre-functionalized pyrimidine precursor.

Formation of Spirocycles: As demonstrated in the synthesis of Aurora kinase inhibitors, the scaffold is primed for creating spirocyclic systems. The resulting spirocyclic compounds have a rigid, three-dimensional structure that can be advantageous for specific and high-affinity binding to protein targets.

By systematically altering the groups attached to this scaffold, chemists can generate a library of diverse compounds. For example, in the development of the aforementioned Aurora kinase inhibitors, a library of final compounds was created by reacting the brominated spirocyclic intermediate with a variety of amines. This allowed researchers to probe the binding pocket of the Aurora kinase enzyme and determine which chemical features were most important for inhibitory activity. This type of mechanistic research is fundamental to rational drug design, allowing for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Q & A

Basic: What are the common synthetic routes for 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone, and what reaction conditions optimize yield?

Answer:

The synthesis of this compound can be approached via nucleophilic addition or condensation reactions. A general strategy involves:

- Step 1: Cyclohexanone functionalization at the 4-position using a pyrimidine derivative. For example, reacting cyclohexanone with 5-pyrimidinylmagnesium bromide under Grignard conditions, followed by oxidation to stabilize the hydroxyl group .

- Step 2: Purification via recrystallization or column chromatography to achieve >95% purity. Optimizing reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios (1:1.2 for ketone:Grignard reagent) enhances yield .

Key Data:

| Reaction Component | Optimal Condition | Yield (%) |

|---|---|---|

| Pyrimidinyl Grignard | 0°C → RT, 12 hr | 70–80 |

| Oxidation Agent | H₂O₂, pH 7–8 | 85–90 |

Basic: Which spectroscopic techniques are recommended for structural characterization of this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy:

- FT-IR: Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .

- X-ray Crystallography: Resolves stereochemistry; lattice parameters (e.g., monoclinic P2₁/c) confirm spatial arrangement .

Advanced: How can researchers resolve discrepancies in NMR data during structural confirmation?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Mitigation strategies:

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectra at 25°C vs. −40°C .

- COSY and HSQC: Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .

- Reference Comparisons: Cross-check with structurally analogous compounds like 4-Hydroxy-4-(thiazol-5-yl)cyclohexanone (δ 8.3–8.7 ppm for heteroaromatic protons) .

Advanced: What strategies enhance stereochemical purity in the synthesis of this compound?

Answer:

To minimize racemization or diastereomer formation:

- Chiral Catalysts: Use (R)-BINOL-based catalysts for asymmetric induction during the Grignard addition step .

- Low-Temperature Reactions: Conduct additions at −20°C to slow undesired side reactions .

- Chromatographic Separation: Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

Application: How is this compound utilized in enzyme inhibition studies?

Answer:

this compound serves as:

- Enzyme Substrate Analog: Its pyrimidine moiety mimics nucleotide bases, enabling studies on thymidylate synthase or dihydrofolate reductase inhibition .

- Kinetic Assays: Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation (λ = 340 nm) .

- Molecular Docking: Pyrimidine interactions with enzyme active sites (e.g., hydrogen bonding with Asp25 in HIV protease) are modeled using AutoDock Vina .

Stability: What are the optimal storage conditions for this compound?

Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group .

- Long-Term Stability: Solutions in anhydrous DMSO remain stable for >6 months at −20°C .

Safety: What protocols are critical for safe handling in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.